

Preliminary Characterization of 9-Hydroxypentadecanoyl-CoA: A Technical Guide

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Compound of Interest

Compound Name: 9-Hydroxypentadecanoyl-CoA

Cat. No.: B15545517

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Disclaimer: Information regarding the specific molecule **9-Hydroxypentadecanoyl-CoA** is exceedingly limited in publicly available scientific literature. To fulfill the structural and content requirements of this request, this guide will use (S)-3-hydroxydecanoyl-CoA, a well-characterized medium-chain hydroxyacyl-CoA, as a representative molecule. The methodologies, data, and pathways described herein are based on this proxy and are intended to illustrate the comprehensive characterization process for a novel hydroxyacyl-CoA.

Introduction

Long-chain hydroxylated fatty acyl-CoAs are critical intermediates in a variety of metabolic pathways, including fatty acid β -oxidation and biosynthesis. Their characterization is fundamental to understanding cellular energy homeostasis and the pathophysiology of metabolic disorders. This document provides a technical overview of the preliminary characterization of a long-chain hydroxyacyl-CoA, using (S)-3-hydroxydecanoyl-CoA as a primary exemplar. The presented data and protocols are representative of the standard methodologies employed in the field for the identification, quantification, and functional analysis of such molecules.

Physicochemical and Biochemical Properties

A foundational aspect of characterizing a novel metabolite is the determination of its basic physicochemical and biochemical properties. These data provide the basis for all subsequent experimental design.

Table 1: Physicochemical Properties of (S)-3-hydroxydecanoyl-CoA

| Property | Value | Source |
|------------------------|--|------------------|
| Molecular Formula | C31H54N7O18P3S | ChEBI |
| Monoisotopic Mass | 937.246 g/mol | ContaminantDB[1] |
| Average Molecular Mass | 937.783 g/mol | ContaminantDB[1] |
| IUPAC Name | [[[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-({[hydroxy({hydroxy[(3R)-3-hydroxy-3-({2-[(2-[(3S)-3-hydroxydecanoyl]sulfanyl)ethyl]carbamoyl]ethyl]carbamoyl)-2,2-dimethylpropoxy]phosphoryl}oxy)phosphoryl]oxy}methyl)oxolan-3-yl]oxy]phosphonic acid | ContaminantDB[1] |

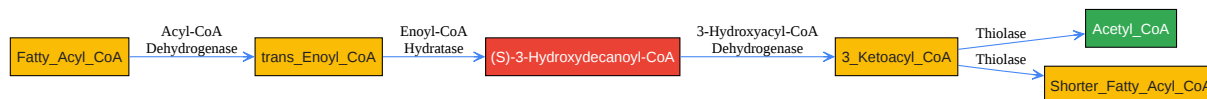
Table 2: Biochemical Data for Enzymes Interacting with (R,S)-3-hydroxydecanoyl-CoA

| Enzyme | Substrate | Specific Activity (U/mg) | K _i (CoA) (μM) | Source |
|---|-----------------------------|--------------------------|---------------------------|--------|
| Polyhydroxyalkanoate (PHA) Synthase PhaC1 | (R,S)-3-hydroxydecanoyl-CoA | 0.039 | 85 | |
| Polyhydroxyalkanoate (PHA) Synthase PhaC2 | (R,S)-3-hydroxydecanoyl-CoA | 0.035 | 85 | |

Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 μmol of product per minute under the specified conditions.

Metabolic Context and Signaling Pathways

(S)-3-hydroxydecanoyl-CoA is a key intermediate in the mitochondrial β -oxidation of fatty acids. This pathway is a major source of cellular energy. The molecule is formed by the action of enoyl-CoA hydratase on trans- Δ^2 -enoyl-CoA and is subsequently oxidized by 3-hydroxyacyl-CoA dehydrogenase to 3-ketoacyl-CoA.



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Caption: Mitochondrial Fatty Acid β -Oxidation Pathway.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide methodologies for the synthesis, enzymatic analysis, and mass spectrometric identification of long-chain hydroxyacyl-CoAs.

Chemo-enzymatic Synthesis of (S)-3-hydroxydecanoyl-CoA

This protocol is adapted from general methods for acyl-CoA synthesis.

Objective: To synthesize (S)-3-hydroxydecanoyl-CoA from (S)-3-hydroxydecanoic acid and Coenzyme A.

Materials:

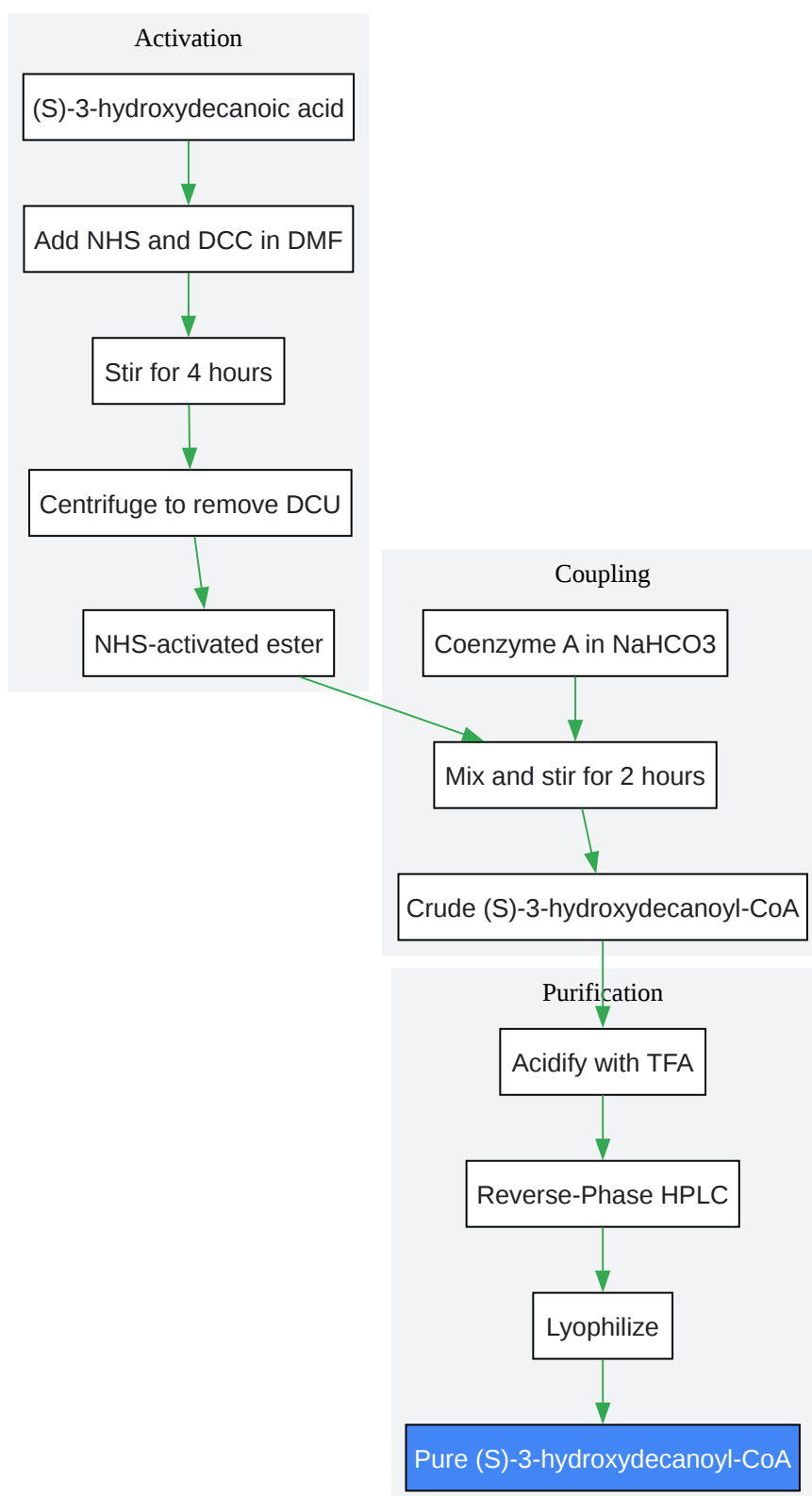
- (S)-3-hydroxydecanoic acid
- Coenzyme A (free acid)
- N,N'-Dicyclohexylcarbodiimide (DCC)

- N-Hydroxysuccinimide (NHS)
- Dimethylformamide (DMF), anhydrous
- Diethyl ether, anhydrous
- Sodium bicarbonate (NaHCO_3) solution, 0.5 M
- Trifluoroacetic acid (TFA)
- HPLC-grade water and acetonitrile
- C18 reverse-phase HPLC column

Procedure:

- Activation of the Carboxylic Acid:
 1. Dissolve 10 mg of (S)-3-hydroxydecanoic acid in 1 ml of anhydrous DMF.
 2. Add 1.2 equivalents of NHS and 1.2 equivalents of DCC.
 3. Stir the reaction mixture at room temperature for 4 hours.
 4. Centrifuge the mixture to pellet the dicyclohexylurea (DCU) byproduct.
 5. Carefully transfer the supernatant containing the activated NHS-ester to a new tube.
- Thioester Formation:
 1. Dissolve 1.5 equivalents of Coenzyme A in 1 ml of 0.5 M NaHCO_3 solution.
 2. Add the DMF solution containing the activated NHS-ester dropwise to the Coenzyme A solution while stirring.
 3. Allow the reaction to proceed at room temperature for 2 hours.
- Purification by HPLC:

1. Acidify the reaction mixture to pH 3 with TFA.
2. Filter the solution through a 0.22 μm filter.
3. Purify the (S)-3-hydroxydecanoyl-CoA by reverse-phase HPLC using a C18 column.
4. Use a linear gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
5. Monitor the elution profile at 260 nm (adenine base of CoA).
6. Collect the fractions corresponding to the major product peak.
7. Lyophilize the purified fractions to obtain (S)-3-hydroxydecanoyl-CoA as a white powder.



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References

- 1. In vitro synthesis of poly(3-hydroxydecanoate): purification and enzymatic characterization of type II polyhydroxyalkanoate synthases PhaC1 and PhaC2 from *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
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